
Zikv-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zikv-IN-6 is a synthetic compound designed to inhibit the replication of the Zika virus. It belongs to a class of antiviral agents that target specific viral proteins to prevent the virus from multiplying within host cells. The compound has shown promise in preclinical studies for its potential to combat Zika virus infections, which are associated with severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation. These groups are essential for the compound’s interaction with viral proteins.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Process Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Zikv-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different antiviral properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. Conditions vary depending on the specific reaction but often involve the use of catalysts or solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities. These derivatives are studied to identify the most effective compounds for inhibiting Zika virus replication.
科学的研究の応用
Zikv-IN-6 has several scientific research applications, including:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of antiviral agents.
Biology: Researchers use this compound to investigate the mechanisms of Zika virus replication and to identify potential targets for antiviral therapy.
Medicine: The compound is being evaluated for its potential to treat Zika virus infections and to prevent the associated neurological complications.
作用機序
Zikv-IN-6 exerts its effects by targeting specific viral proteins involved in the replication of the Zika virus. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying within host cells. Key molecular targets include:
NS2B-NS3 Protease: this compound inhibits the activity of this protease, which is essential for the processing of viral polyproteins.
NS5 Polymerase: The compound also targets the viral RNA-dependent RNA polymerase, blocking the synthesis of viral RNA.
類似化合物との比較
Zikv-IN-6 is compared with other antiviral compounds targeting the Zika virus, such as:
Temoporfin: A photosensitizer with antiviral properties, but with different mechanisms of action.
Niclosamide: An antiparasitic drug repurposed for antiviral use, showing activity against Zika virus.
Nitazoxanide: Another antiparasitic agent with broad-spectrum antiviral activity.
This compound is unique in its specific targeting of the NS2B-NS3 protease and NS5 polymerase, making it a promising candidate for further development as an antiviral drug.
特性
分子式 |
C27H29NO6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
(2R,3S)-2,3,5,8-tetrahydroxy-2,3-dimethyl-6-(4-phenylpiperidin-1-yl)-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C27H29NO6/c1-26(33)13-17-18(14-27(26,2)34)24(31)22-21(23(17)30)20(29)12-19(25(22)32)28-10-8-16(9-11-28)15-6-4-3-5-7-15/h3-7,12,16,29,32-34H,8-11,13-14H2,1-2H3/t26-,27+/m1/s1 |
InChIキー |
OFXJDNGILUPGTD-SXOMAYOGSA-N |
異性体SMILES |
C[C@]1(CC2=C(C[C@]1(C)O)C(=O)C3=C(C(=CC(=C3C2=O)O)N4CCC(CC4)C5=CC=CC=C5)O)O |
正規SMILES |
CC1(CC2=C(CC1(C)O)C(=O)C3=C(C(=CC(=C3C2=O)O)N4CCC(CC4)C5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


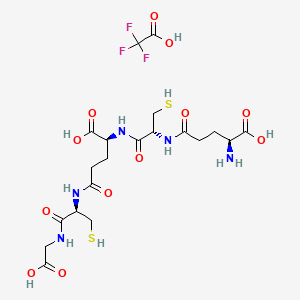
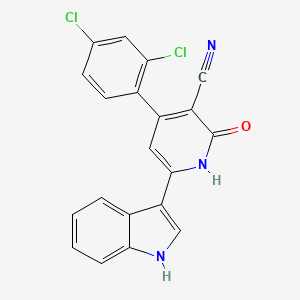

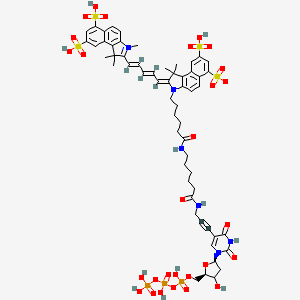
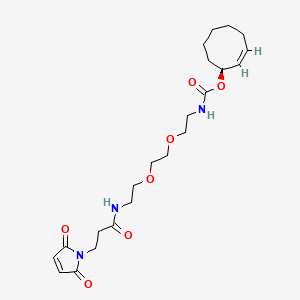
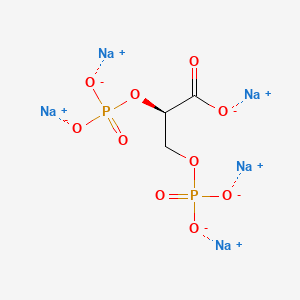
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
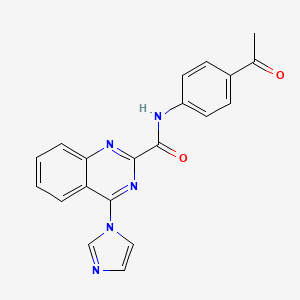
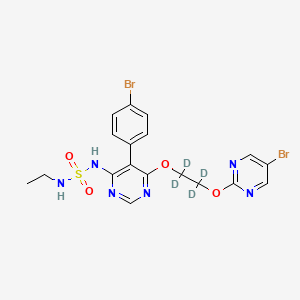
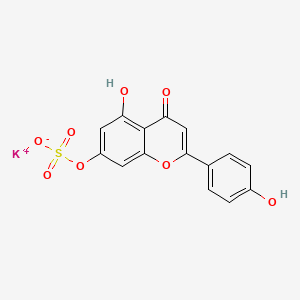

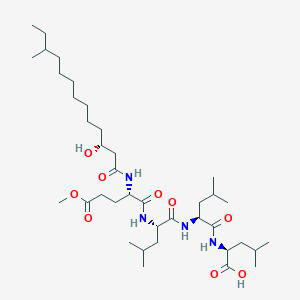

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
